7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound contains multiple functional groups, including ethyl, methyl, chlorophenyl, phenyl, dithia, and triazaspiro moieties. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of 7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate involves multiple steps, each requiring specific reagents and conditions
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Core Spirocyclic Structure Formation: : The core spirocyclic structure can be synthesized through a series of cyclization reactions. For example, a precursor containing the necessary functional groups can undergo cyclization in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
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Substituent Introduction:
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Industrial Production Methods: : Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation can lead to the formation of corresponding ketones, carboxylic acids, or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols or reduce other functional groups present in the compound.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
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Common Reagents and Conditions: : Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
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Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
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Biology: : In biological research, the compound can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes. Its structural features allow it to interact with various biological targets.
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Medicine: : The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
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Industry: : In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific targets and the nature of the compound’s binding.
Comparison with Similar Compounds
7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can be compared with other similar compounds, such as:
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Spirocyclic Compounds: : Compounds with similar spirocyclic structures, such as spirooxindoles and spiroindolines, share some structural features but differ in their functional groups and reactivity.
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Dithia Compounds: : Compounds containing dithia moieties, such as dithiazoles and dithianes, have similar sulfur-containing rings but differ in their overall structure and properties.
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Triazaspiro Compounds: : Compounds with triazaspiro structures, such as triazaspirodecane and triazaspiroheptane, share the triazaspiro core but differ in their substituents and reactivity.
The uniqueness of this compound lies in its combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN3O4S2 |
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Molecular Weight |
490.0 g/mol |
IUPAC Name |
7-O-ethyl 2-O-methyl 4-(3-chlorophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C22H20ClN3O4S2/c1-4-30-20(27)18-14(2)25(16-10-6-5-7-11-16)22(31-18)26(17-12-8-9-15(23)13-17)24-19(32-22)21(28)29-3/h5-13H,4H2,1-3H3 |
InChI Key |
QEEDSQDNTWZJDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2(S1)N(N=C(S2)C(=O)OC)C3=CC(=CC=C3)Cl)C4=CC=CC=C4)C |
Origin of Product |
United States |
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